molecular formula AlBr3 B048194 Aluminum bromide CAS No. 7727-15-3

Aluminum bromide

Cat. No. B048194
CAS RN: 7727-15-3
M. Wt: 266.69 g/mol
InChI Key: PQLAYKMGZDUDLQ-UHFFFAOYSA-K
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Patent
US07863299B2

Procedure details

A mixture of 3-methyl-2,5-furandione (citraconic anhydride, 1 g), AlBr3 (26 mg) and Br2 (0.46 mL) was heated at 120° C. overnight. Ethyl acetate was then added and the organic phase was washed with HCl 0.1% and then with brine. The organic phase was dried and concentrated in vacuo to give the crude product (1.680 g) that was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:8])[O:4][C:5](=[O:7])[CH:6]=1.[Al](Br)(Br)[Br:10].BrBr>C(OCC)(=O)C>[Br:10][C:6]1[C:5](=[O:7])[O:4][C:3](=[O:8])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C(OC(C1)=O)=O
Name
Quantity
26 mg
Type
reactant
Smiles
[Al](Br)(Br)Br
Name
Quantity
0.46 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with HCl 0.1%
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(OC(C1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 9023.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.